Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride
Description
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride is a chiral cyclohexenamine derivative characterized by a methyl substituent at the 6-position of a cyclohex-3-ene ring and an amine group at the 1-position, stabilized as a hydrochloride salt.
Properties
IUPAC Name |
(1R,6R)-6-methylcyclohex-3-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-6-4-2-3-5-7(6)8;/h2-3,6-7H,4-5,8H2,1H3;1H/t6-,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUVTKMNVCYQOO-ZJLYAJKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC=CC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the methyl and amine groups.
Amination: The amine group is introduced via a reductive amination reaction. This involves the reaction of the intermediate ketone with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted amines and other functionalized derivatives.
Scientific Research Applications
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Functional Group Impact on Properties
- However, its steric bulk may hinder binding to certain biological targets .
- Carboxamide Derivative (C₇H₁₃ClN₂O):
The carboxamide introduces hydrogen-bonding capacity, improving aqueous solubility. This modification is critical for compounds targeting enzymes or receptors requiring polar interactions . - Bicyclo Derivative (C₆H₁₀ClF₂N): The bicyclo[3.1.0]hexane framework imposes significant ring strain, which may increase reactivity or limit metabolic stability. The difluoro substituents add electronegativity but reduce steric hindrance compared to CF₃ .
Biological Activity
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine hydrochloride is a chiral amine compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular weight of approximately 111.18 g/mol. Its structural features include a cyclohexene ring with a methyl substitution and an amine functional group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN |
| Molecular Weight | 111.18 g/mol |
| Functional Groups | Amine, Cycloalkene |
| Stereochemistry | Chiral (1R,6R) |
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The amine group allows for hydrogen bonding and ionic interactions, which can modulate enzyme activity and influence various signaling pathways. This compound may act as both an agonist and antagonist depending on the target receptor or enzyme involved.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Interactions : The compound has been studied for its ability to bind with specific enzymes, potentially influencing metabolic pathways.
- Receptor Modulation : It may interact with various receptors, affecting physiological responses.
- Therapeutic Potential : Investigations into its medicinal applications suggest potential uses in drug development, particularly in treating conditions related to visual cycle dysfunctions .
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- Ophthalmic Applications : Research has focused on using this compound as a treatment for ophthalmic conditions linked to mislocalization of opsin proteins in retinal cells. The compound may help restore proper visual cycle function by modulating opsin interactions .
- Pharmacological Studies : Preliminary pharmacological studies suggest that this compound could serve as a precursor in the synthesis of novel therapeutic agents due to its structural properties and biological activity.
- Comparative Analysis : A comparative analysis with structurally similar compounds indicates that this compound possesses unique reactivity patterns that enhance its relevance in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
